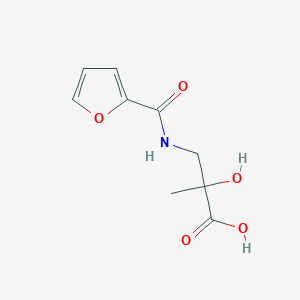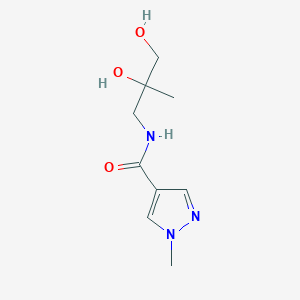![molecular formula C11H17N3O3 B7579123 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid, also known as DPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid is not fully understood. However, it has been suggested that 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) (Chen et al., 2016). 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain (Chen et al., 2016).
Biochemical and Physiological Effects:
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain (Chen et al., 2016). It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease (Zhang et al., 2019). Furthermore, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been shown to exhibit anticancer properties in various cancer cell lines (Liu et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in lab experiments is its relatively low toxicity. 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects reported (Chen et al., 2016). However, one of the limitations of using 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer to animals (Chen et al., 2016).
Direcciones Futuras
There are several future directions for the study of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid. One area of research is the development of more efficient synthesis methods for 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid. Another area of research is the investigation of the potential therapeutic applications of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in human diseases. Furthermore, the exact mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid needs to be further elucidated to better understand its therapeutic potential. Finally, more studies are needed to investigate the safety and efficacy of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in humans.
Conclusion:
In conclusion, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, neuroprotective, and anticancer properties. Despite its relatively low toxicity, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has limited solubility in water, which can make it difficult to administer to animals. Future research should focus on the development of more efficient synthesis methods, investigation of potential therapeutic applications, and elucidation of the mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid.
Métodos De Síntesis
The synthesis of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (Chen et al., 2016). The resulting product is then purified by column chromatography to obtain pure 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid.
Aplicaciones Científicas De Investigación
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain (Chen et al., 2016). 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has also been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease (Zhang et al., 2019). Furthermore, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been investigated for its potential anticancer properties in various cancer cell lines (Liu et al., 2018).
Propiedades
IUPAC Name |
2-[(2,5-dimethylpyrazole-3-carbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-5-14(7-10(15)16)11(17)9-6-8(2)12-13(9)3/h6H,4-5,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOMODNNVYMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC(=NN1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-N-propylglycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)

![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)


